(S)-2-(3-Methoxypiperidin-1-yl)ethanamine
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Overview
Description
(S)-2-(3-Methoxypiperidin-1-yl)ethanamine is a chiral compound featuring a piperidine ring substituted with a methoxy group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Methoxypiperidin-1-yl)ethanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached through nucleophilic substitution reactions, often using ethylamine or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Methoxypiperidin-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine side chain can be modified.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with modified ethanamine side chains.
Scientific Research Applications
(S)-2-(3-Methoxypiperidin-1-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-(3-Methoxypiperidin-1-yl)ethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action include signal transduction and neurotransmitter modulation.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-Methoxypiperidin-1-yl)ethanamine: The enantiomer of the compound with similar but distinct biological activities.
2-(3-Methoxypiperidin-1-yl)ethanol: A related compound with an ethanol side chain instead of ethanamine.
3-Methoxypiperidine: The parent compound without the ethanamine side chain.
Uniqueness
(S)-2-(3-Methoxypiperidin-1-yl)ethanamine is unique due to its specific chiral configuration and the presence of both a methoxy group and an ethanamine side chain. This combination of features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
2-[(3S)-3-methoxypiperidin-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-11-8-3-2-5-10(7-8)6-4-9/h8H,2-7,9H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFKHSSCRULOOM-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCN(C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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